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Omega-9 (ω-9 or n-9) fatty acids are a family of unsaturated fatty acids characterized by the

presence of a final carbon-carbon double bond in the ninth position from the methyl end of the

molecule.[1][2] Unlike omega-3 and omega-6 fatty acids, most omega-9 fatty acids are

monounsaturated (MUFAs) and are not classified as essential fatty acids (EFAs).[1][2][3] This is

because the human body can synthesize them endogenously, primarily from other unsaturated

fats.[1][2][3][4] Despite their non-essential status, dietary intake and endogenous synthesis of

omega-9 fatty acids play crucial roles in cellular structure, metabolic regulation, and

inflammatory signaling.[5] They are integral components of animal fat and vegetable oil.[2]

Core Members and Quantitative Data
The omega-9 family includes several fatty acids that differ in carbon chain length and degree of

unsaturation. Oleic acid is the most common and widely studied member.[6]

Data Presentation
Quantitative data for the major omega-9 fatty acids, their physical properties, and their

distribution in common oils are summarized in the tables below.

Table 1: Major Omega-9 Fatty Acids
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Common Name Lipid Name Chemical Name Description

Oleic Acid 18:1 (n-9)
(9Z)-octadec-9-enoic

acid

The most abundant

omega-9 fatty acid in

nature, a primary

component of olive oil

and a key player in

lipid metabolism.[2][7]

[8]

Erucic Acid 22:1 (n-9)
(13Z)-docos-13-enoic

acid

A very long-chain

MUFA found in high

concentrations in

rapeseed and mustard

seed oils.[2][8] High

intake has been

associated with

myocardial lipidosis in

animal studies.[9][10]

Nervonic Acid 24:1 (n-9)
(15Z)-tetracos-15-

enoic acid

A very long-chain

MUFA that is a critical

component of

sphingomyelin in the

myelin sheath of

nerve fibers, essential

for neurological

health.[11][12][13]

Mead Acid 20:3 (n-9)
(5Z,8Z,11Z)-

eicosatrienoic acid

A polyunsaturated

fatty acid (PUFA)

synthesized

endogenously from

oleic acid during EFA

deficiency. Its

presence is a key

biomarker for this

condition.[14][15][16]

[17]
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Gondoic Acid 20:1 (n-9)
(11Z)-eicos-11-enoic

acid

A monounsaturated

fatty acid found in

various plant oils,

including jojoba oil.[1]

[11]

Elaidic Acid 18:1 (n-9)
(9E)-octadec-9-enoic

acid

The trans isomer of

oleic acid, commonly

found in partially

hydrogenated

vegetable oils and

associated with

adverse

cardiovascular effects.

[1][8]

Table 2: Physicochemical Properties of Key Omega-9 Fatty Acids

Fatty Acid Molecular Formula
Molar Mass ( g/mol
)

Melting Point (°C)

Oleic Acid C₁₈H₃₄O₂ 282.46 13.4 - 16.3

Erucic Acid C₂₂H₄₂O₂ 338.57 33 - 35

Nervonic Acid C₂₄H₄₆O₂ 366.62 42 - 43

Elaidic Acid C₁₈H₃₄O₂ 282.46 43 - 45

(Data sourced from PubChem and Wikipedia).[8][13][18]

Table 3: Quantitative Distribution of Omega-9 Fatty Acids in Common Oils (% of Total Fatty

Acids)
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Oil Source Oleic Acid (18:1) Erucic Acid (22:1) Other Omega-9s

Olive Oil 55.0 - 83.0 ~0 Gondoic acid (~0.3%)

Canola Oil (Low

Erucic)
50.0 - 73.8 < 2.0

Gondoic acid (2.7-

4.7%)

Mustard Oil 9.3 - 12.4 51.9 - 56.1
Gondoic acid (5.7-

7.5%)

Sesame Oil 40.7 ~0 Gondoic acid (~0.5%)

Sunflower Oil (High-

Oleic)
75.0 - 90.7 ~0 Gondoic acid (~0.3%)

Jojoba Oil ~5.0 10.6 Gondoic acid (29.5%)

(Data compiled from multiple sources).[5][6][11][19]

Biosynthesis and Metabolism
Endogenous Synthesis of Oleic Acid and Derivatives
The primary pathway for omega-9 biosynthesis in humans is the conversion of saturated fatty

acids. The key rate-limiting enzyme is Stearoyl-CoA Desaturase-1 (SCD1), an integral protein

of the endoplasmic reticulum.[20][21][22] SCD1 introduces a cis double bond at the delta-9

position of its preferred substrates, palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), converting

them into palmitoleoyl-CoA (16:1 n-7) and oleoyl-CoA (18:1 n-9), respectively.[22][23] Oleic

acid can then be elongated by elongase enzymes to form very long-chain omega-9 fatty acids

like erucic acid and nervonic acid.[13]

Endogenous Biosynthesis Pathway of Omega-9 Fatty Acids.

Mead Acid Synthesis in Essential Fatty Acid Deficiency
Under conditions of EFA (omega-3 and omega-6) deficiency, the enzymes responsible for

desaturating and elongating these fatty acids become more available. The body compensates

by using these enzymes to metabolize endogenously produced oleic acid.[14][16] Oleic acid is

desaturated and elongated to form Mead acid (20:3 n-9), which then partially substitutes for
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arachidonic acid in cell membranes.[15][16] Therefore, elevated levels of Mead acid serve as a

critical clinical biomarker for EFA deficiency.

Comparative Fatty Acid Metabolism

Normal EFA Metabolism EFA Deficiency Pathway

Linoleic Acid (18:2 n-6)
(Essential)

Arachidonic Acid (20:4 n-6)
(Pro-inflammatory)

Desaturation &
Elongation

Oleic Acid (18:1 n-9)
(Endogenous)

Mead Acid (20:3 n-9)
(Biomarker)

Desaturation &
Elongation

In EFA deficiency, enzymes are diverted
to the Omega-9 pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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